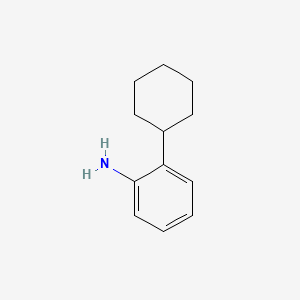
2-Cyclohexylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexylaniline is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
2-Cyclohexylaniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of:
- Pharmaceuticals : Its structure allows it to be a building block for synthesizing drug molecules, particularly in medicinal chemistry where it can be modified to enhance biological activity.
- Dyes and Pigments : The compound is integral in creating colorants used in textiles and coatings due to its ability to form stable complexes with metal ions.
Research has indicated that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry:
- Antimicrobial Properties : Studies have shown that derivatives of cyclohexylaniline possess significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | TBD |
| Tetracycline (control) | 35 |
| 2-Amino-N-(p-Chlorophenyl) | 32 |
Note: TBD indicates that specific data for this compound needs to be sourced from further studies.
Industrial Applications
In industry, this compound is used in:
- Polymerization Processes : It acts as a surfactant to enhance the water repellency of fabrics and improve the stability of emulsions.
- Catalyst Development : Complexes formed with palladium and cyclohexylaniline have shown promise in catalyzing reactions such as the Buchwald-Hartwig amination, which is crucial for synthesizing complex amines from aryl halides.
Case Studies
-
Antibacterial Efficacy Study :
A study assessed the antibacterial effects of various derivatives of cyclohexylaniline through disc diffusion methods. The results indicated promising antibacterial properties against multiple strains, suggesting potential therapeutic applications in treating bacterial infections. -
Catalytic Activity Investigation :
Research on palladium complexes involving cyclohexylaniline demonstrated their effectiveness in catalyzing C-N bond formation. The study highlighted the efficiency of these catalysts in the amination reactions under mild conditions, showcasing their potential utility in pharmaceutical synthesis. -
Toxicological Profile Assessment :
Preliminary assessments have indicated that while this compound exhibits biological activity, it may also present cytotoxic effects at higher concentrations. This necessitates further research to establish a comprehensive safety profile for its use in pharmaceuticals.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
2-cyclohexylaniline |
InChI |
InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 |
InChIキー |
CDEGDZUMZIYNRD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=CC=C2N |
正規SMILES |
C1CCC(CC1)C2=CC=CC=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













